REACTION_CXSMILES
|
C(CC(Cl)(Cl)Cl)(Cl)(Cl)[Cl:2].[OH-].[K+].[C:12]([CH2:16][C:17]([F:20])(F)[F:18])([F:15])([F:14])[F:13]>Cl[Ti](Cl)(Cl)Cl>[C:12]([CH2:16][C:17]([Cl:2])([F:20])[F:18])([F:15])([F:14])[F:13] |f:1.2|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
material
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC(F)(F)F
|
Name
|
CF3CH2 CF2Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.036 mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
A 600 mL, magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
model autoclave fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
TEMPERATURE
|
Details
|
cooled to about -40° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 120° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for a total of 22 h
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
was attached to two -78° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |